molecular formula C21H12FNO4S2 B2510745 (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 340752-32-1

(E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2510745
CAS RN: 340752-32-1
M. Wt: 425.45
InChI Key: SGWJXZSQOOKPQG-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C21H12FNO4S2 and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Furan and Thiophene Derivatives in Medicinal Chemistry

Furan and thiophene derivatives are prominent in drug design due to their structural units being part of bioactive molecules. A review demonstrates the significance of furan-2-yl and thien-2-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues, showcasing their role in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).

Benzothiazole Derivatives: Pharmacological Importance

Benzothiazole and its derivatives are identified as key moieties in several biologically active compounds, demonstrating a wide range of therapeutic activities. Research has focused on antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties of benzothiazole-containing compounds. This supports the potential for compounds with similar scaffolds, such as (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, to be explored for similar biological activities (Sumit, Kumar, & Mishra, 2020).

Knoevenagel Condensation Products in Anticancer Research

The Knoevenagel condensation, an important reaction forming α, β‐unsaturated ketones/carboxylic acids, plays a significant role in the development of molecules with anticancer potential. This reaction, utilized on pharmacophoric aldehydes and active methylenes, has facilitated the creation of libraries of chemical compounds exhibiting remarkable anticancer activity. Such synthetic methodologies could be relevant for the synthesis and application of the mentioned compound in cancer research (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

3-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4S2/c22-14-6-4-12(5-7-14)17-9-8-16(27-17)11-18-19(24)23(21(28)29-18)15-3-1-2-13(10-15)20(25)26/h1-11H,(H,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJXZSQOOKPQG-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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